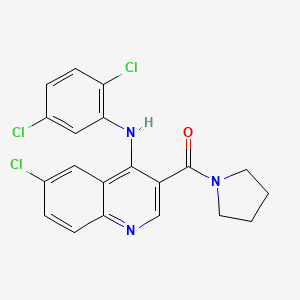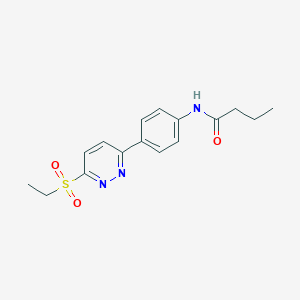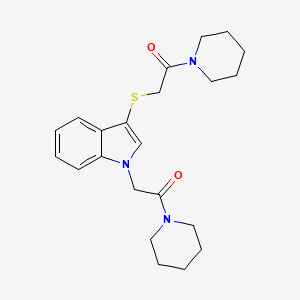
6-Chloro-N-(2,5-dichlorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-(2,5-dichlorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is a complex organic compound with a fused quinoline ring system. Its chemical structure consists of a quinoline core substituted with a chlorophenyl group and a pyrrolidine-1-carbonyl moiety. Let’s break down its components:
Quinoline Ring: The quinoline ring is a heterocyclic aromatic system containing a nitrogen atom. It is found in various natural products and synthetic compounds.
Chlorophenyl Group: The chlorophenyl group contributes to the compound’s overall reactivity and properties.
Pyrrolidine-1-carbonyl Moiety: The pyrrolidine-1-carbonyl group is a five-membered ring containing a carbonyl (C=O) group. It imparts specific chemical functionality.
准备方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 6-chloroquinoline-4-amine with 2,5-dichlorobenzoyl chloride in the presence of a base (such as pyridine or triethylamine). The reaction proceeds via an acylation process, resulting in the formation of the desired product.
Reaction Conditions:Reagents: 6-chloroquinoline-4-amine, 2,5-dichlorobenzoyl chloride, base (e.g., pyridine)
Solvent: Organic solvent (e.g., dichloromethane, chloroform)
Temperature: Room temperature or slightly elevated
Workup: Acidification and extraction
Industrial Production: The industrial production of this compound may involve large-scale synthesis using optimized conditions. specific proprietary methods and conditions are typically confidential.
化学反应分析
6-Chloro-N-(2,5-dichlorophenyl)-3-(pyrrolidine-1-carbonyl)quinolin-4-amine can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: The chlorophenyl group is susceptible to substitution reactions (e.g., nucleophilic aromatic substitution).
Major Products: The specific products depend on reaction conditions and reagents.
科学研究应用
This compound finds applications in diverse fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for other quinoline-based compounds.
作用机制
The exact mechanism of action remains an area of ongoing research. potential targets and pathways include interactions with enzymes, receptors, or cellular signaling pathways.
属性
分子式 |
C20H16Cl3N3O |
|---|---|
分子量 |
420.7 g/mol |
IUPAC 名称 |
[6-chloro-4-(2,5-dichloroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H16Cl3N3O/c21-12-4-6-17-14(9-12)19(25-18-10-13(22)3-5-16(18)23)15(11-24-17)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) |
InChI 键 |
FNSBEJDIPXHWDN-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=CC(=C4)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![14-benzyl-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11281698.png)

![Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11281706.png)
![4-Methyl-1-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11281714.png)
![3-(4-isopropylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11281715.png)
![1-[6-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11281716.png)
![methyl 4-{2-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11281719.png)

![1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine](/img/structure/B11281727.png)
![N-(3,5-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11281730.png)
![Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11281731.png)
![N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B11281743.png)
![methyl 4-[(5-{2-hydroxy-4-[(2-methylbenzyl)oxy]phenyl}-1H-pyrazol-4-yl)oxy]benzoate](/img/structure/B11281747.png)
![Methyl 4-({[1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11281755.png)
